molecular formula C15H13N3O2S2 B2693248 2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896339-21-2

2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2693248
CAS No.: 896339-21-2
M. Wt: 331.41
InChI Key: WAGYNVXZSIOQPN-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that consists of a thiazolo[3,2-a]pyrimidine core. These structures have gained significant attention in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Route 1: : The preparation can begin with the condensation of a thiazole ring with a suitable pyrimidine derivative.

  • Route 2: : Another method involves multi-step syntheses, starting from simple aromatic amines which undergo sulfurization, cyclization, and methylation.

Industrial Production Methods

While specific industrial production methods for this compound may vary, they typically involve high-purity reactants, controlled environmental conditions (temperature, pressure), and advanced purification techniques to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with common oxidizing agents forming sulfoxide or sulfone derivatives.

  • Reduction: : Undergoes reduction leading to the removal of oxygen atoms.

  • Substitution: : Substitution reactions can occur on the methylthio or the phenyl ring, depending on the reagents.

Common Reagents and Conditions

  • Oxidation: : H₂O₂ (hydrogen peroxide) under acidic or basic conditions.

  • Reduction: : H₂ (hydrogen) in presence of Pd/C (Palladium on carbon).

  • Substitution: : Alkyl halides in the presence of strong bases like NaH (sodium hydride).

Major Products Formed

  • Oxidation can lead to sulfone derivatives.

  • Reduction may produce simplified hydrocarbons.

  • Substitution often results in various alkylated thiazolo[3,2-a]pyrimidine derivatives.

Scientific Research Applications

Chemistry

  • Used as a scaffold in organic synthesis for developing new molecules.

Biology

  • Explored for potential antiviral, antibacterial, and antifungal properties.

Medicine

  • Investigated in pharmacology for anti-inflammatory and anti-cancer activities.

Industry

Mechanism of Action

The compound exerts its effects primarily through interaction with key molecular targets, such as enzymes or receptors, in biological systems. The thiazolo[3,2-a]pyrimidine ring acts as a pharmacophore, influencing various biochemical pathways.

Comparison with Similar Compounds

Unique Features

  • The presence of a methylthio group and its specific position on the phenyl ring gives it unique reactivity and biological activity.

Similar Compounds

  • 2-methyl-N-phenyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.

  • N-phenyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide.

These related compounds may share core structures but differ in terms of side chain substituents, impacting their overall reactivity and applications.

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Biological Activity

The compound 2-methyl-N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound based on recent research findings, including its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C13H12N2O2S
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 946358-45-8

The structure features a thiazolo-pyrimidine core with a methylthio group that may influence its biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The compound was evaluated for its ability to suppress COX-1 and COX-2 activities, which are critical in the inflammatory response.

  • Inhibition of COX Enzymes :
    • The compound displayed an IC50 value against COX-1 and COX-2 comparable to standard anti-inflammatory drugs like diclofenac and celecoxib.
    • Table 1 summarizes the IC50 values for various derivatives in comparison to known inhibitors:
    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    2-methyl-N-(methylthio)19.45 ± 0.0731.4 ± 0.12
    Celecoxib0.04 ± 0.010.04 ± 0.01
    Diclofenac6.741.10
    The compound's structure suggests that the methylthio group may enhance its interaction with the active sites of COX enzymes.

Anticancer Activity

The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has been explored in various studies, focusing on their ability to inhibit tumor cell proliferation.

  • Cell Line Studies :
    • In vitro studies demonstrated that the compound exhibited antiproliferative effects against several cancer cell lines, including KB (human oral epidermoid carcinoma) and HepG2 (human liver cancer).
    • The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Case Study :
    • A study reported that derivatives similar to this compound showed significant cytotoxicity against cancer cells with IC50 values ranging from 10 to 30 μM.
    • The SAR analysis indicated that modifications on the thiazolo-pyrimidine scaffold could enhance potency.

The biological activity of this compound is largely attributed to its ability to modulate key inflammatory mediators and signal transduction pathways involved in cancer progression:

  • Inhibition of Pro-inflammatory Cytokines :
    • The compound reduces levels of TNF-alpha and IL-6 in vitro, which are crucial mediators in inflammatory pathways.
  • Impact on Signaling Pathways :
    • It has been shown to inhibit NF-kB activation, a transcription factor that plays a central role in regulating immune response and inflammation.

Properties

IUPAC Name

2-methyl-N-(2-methylsulfanylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c1-9-8-18-14(20)10(7-16-15(18)22-9)13(19)17-11-5-3-4-6-12(11)21-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGYNVXZSIOQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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